

A Comparative Guide to the Cost-Effectiveness of Dydrogesterone in Research Applications

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For researchers and drug development professionals, selecting the appropriate therapeutic agent involves a multi-faceted evaluation of efficacy, safety, and economic viability. This guide provides an objective comparison of dydrogesterone against its primary alternative, micronized vaginal progesterone (MVP), for key clinical research applications, with a focus on cost-effectiveness. The data presented is synthesized from clinical trials and economic analyses to support informed decision-making in research and development settings.

Comparative Efficacy and Clinical Outcomes

Dydrogesterone and micronized vaginal progesterone are frequently investigated for their roles in luteal phase support during Assisted Reproductive Technology (ART) cycles and in the management of threatened miscarriage. Clinical outcomes are comparable, with dydrogesterone demonstrating non-inferiority and, in some cases, advantages in patient administration and side-effect profiles.

A randomized controlled trial comparing oral dydrogesterone with MVP pessaries for luteal phase support in IVF cycles found statistically similar pregnancy and miscarriage rates between the two treatments.^[1] Specifically, the clinical pregnancy rates were 32.1% for dydrogesterone versus 28.8% for MVP, and ongoing pregnancy rates were 26.4% and 23.1%, respectively.^[1] Meta-analyses of randomized controlled trials corroborate these findings, suggesting that oral dydrogesterone provides at least similar reproductive outcomes to vaginal progesterone capsules.^[2]

In the context of threatened miscarriage, systematic reviews and meta-analyses have indicated that dydrogesterone is effective in reducing the odds of miscarriage compared to standard care or placebo.[3][4][5] One meta-analysis reported a significant 47% reduction in the odds of miscarriage with dydrogesterone treatment.[3][5]

Table 1: Comparison of Clinical Efficacy in Luteal Phase Support (IVF Cycles)

Outcome Metric	Oral Dydrogesterone	Micronized Vaginal Progesterone (MVP)	Statistical Significance	Source(s)
Positive Pregnancy Test Rate	35.8%	32.7%	p > 0.05	[1]
Clinical Pregnancy Rate	32.1%	28.8%	p > 0.05	[1]
Ongoing Pregnancy Rate	26.4%	23.1%	p > 0.05	[1]
Miscarriage Rate	9.2%	9.4%	p > 0.05	[1]
Live Birth/Ongoing Pregnancy Rate (RR)	RR: 1.08 (95% CI: 0.92-1.26)	-	Non-inferior	[2]

Table 2: Comparison of Efficacy in Threatened Miscarriage

Outcome Metric	Oral Dydrogesterone	Control (Placebo or No Treatment)	Statistical Significance	Source(s)
Miscarriage Rate	11.7%	22.6%	p = 0.001	[3][4]
Odds Ratio for Miscarriage	0.43 (95% CI: 0.26-0.71)	-	Significant Reduction	[4]
Pregnancy Success Rate	95.9%	86.3%	p = 0.037	[3]

Cost-Effectiveness Analysis

A direct, formal cost-effectiveness analysis calculating the Incremental Cost-Effectiveness Ratio (ICER) for dydrogesterone versus MVP is not extensively available in published literature. However, existing data on clinical equivalence and direct drug costs allow for a robust assessment.

A key randomized trial by Ikechebelu et al. not only confirmed the similar efficacy of oral dydrogesterone and MVP but also conducted a cost analysis. The study concluded that dydrogesterone is significantly less expensive than MVP pessaries.[1][6] Given the comparable efficacy and lower cost, dydrogesterone presents a dominant or highly cost-effective alternative to MVP.[1] This is particularly relevant in the context of ART, where reducing the high cost of treatment is a priority.[1]

The following table is based on the findings that dydrogesterone is less costly while providing similar clinical outcomes.

Table 3: Cost and Cost-Effectiveness Profile

Parameter	Oral Dydrogesterone	Micronized Vaginal Progesterone (MVP)	Implication for Cost- Effectiveness	Source(s)
Direct Medication Cost	Significantly Lower	Higher	Dydrogesterone is the cost- minimizing option.	[1] [6]
Clinical Efficacy	Equivalent	Equivalent	No trade-off in outcomes for lower cost.	[1] [2]
Patient Administration	Oral	Vaginal	Oral route is often preferred for user- friendliness.	[1]
Dominance	Dominant Strategy	Dominated Strategy	Dydrogesterone is likely more effective and less costly.	[1]

Experimental Protocols & Methodologies

To provide a framework for assessing cost-effectiveness in this domain, we detail the methodology used in robust economic evaluations of progestogens in early pregnancy, adapted from the PRISM trial's economic analysis.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Methodology for Cost-Effectiveness Analysis (Adapted from PRISM Trial)

- Study Design: An incremental cost-effectiveness analysis conducted alongside a multi-center randomized controlled trial.
- Population: Women with specific indications (e.g., early pregnancy bleeding, undergoing ART).

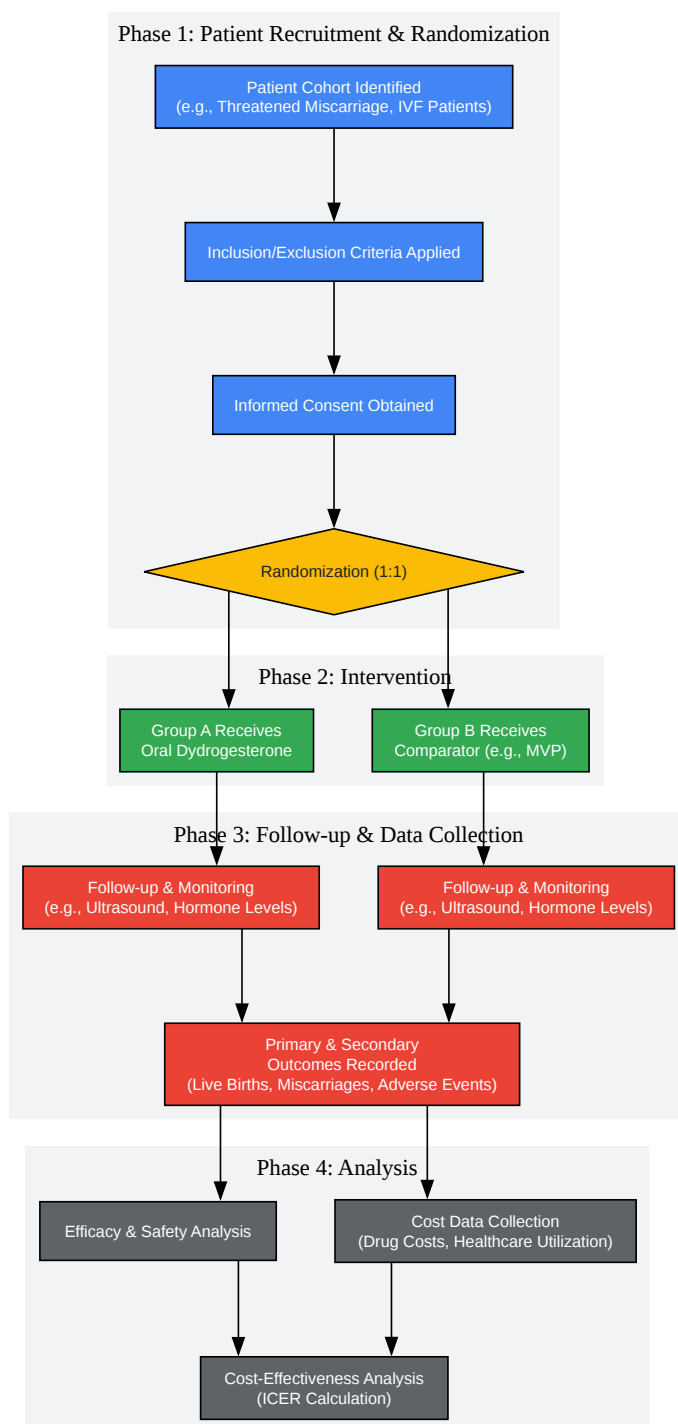
- Interventions: Dydrogesterone versus a comparator (e.g., micronized progesterone or placebo).
- Perspective: The analysis is typically conducted from a healthcare payer perspective (e.g., National Health Service) and may be expanded to a societal perspective.^[8]
- Cost Measurement:
 - Direct Medical Costs: Include drug acquisition costs, costs of administration, monitoring (e.g., ultrasounds), and management of any complications or side effects.^[7]
 - Healthcare Costs: Costs associated with miscarriage (spontaneous or with intervention), subsequent consultations, and costs related to pregnancy and birth.^[7]
 - Personal Social Services Costs: If taking a broader perspective, this includes costs borne by social services related to maternal and infant care.
- Outcome Measurement: The primary outcome for the cost-effectiveness analysis is typically a clinical endpoint, such as live birth at ≥ 34 weeks of gestation.^{[8][9]}
- Analysis:
 - Incremental Cost-Effectiveness Ratio (ICER): The ICER is calculated as the difference in mean costs between the intervention and control groups, divided by the difference in mean effects (outcomes). The formula is: $ICER = (Cost_Dydrogesterone - Cost_Comparator) / (Effect_Dydrogesterone - Effect_Comparator)$
 - The result is expressed as cost per additional live birth.^{[8][9]}
 - Sensitivity Analysis: Probabilistic and deterministic sensitivity analyses are performed to account for uncertainty in the model parameters and to assess the robustness of the results.

Visualizations: Workflows and Decision Models

The following diagrams, created using the DOT language, illustrate the workflows and logical relationships inherent in the cost-effectiveness assessment of dydrogesterone.

Experimental Workflow for Comparative Analysis

The diagram below outlines the typical workflow for a clinical trial comparing dydrogesterone to a comparator, from patient recruitment to final data analysis.

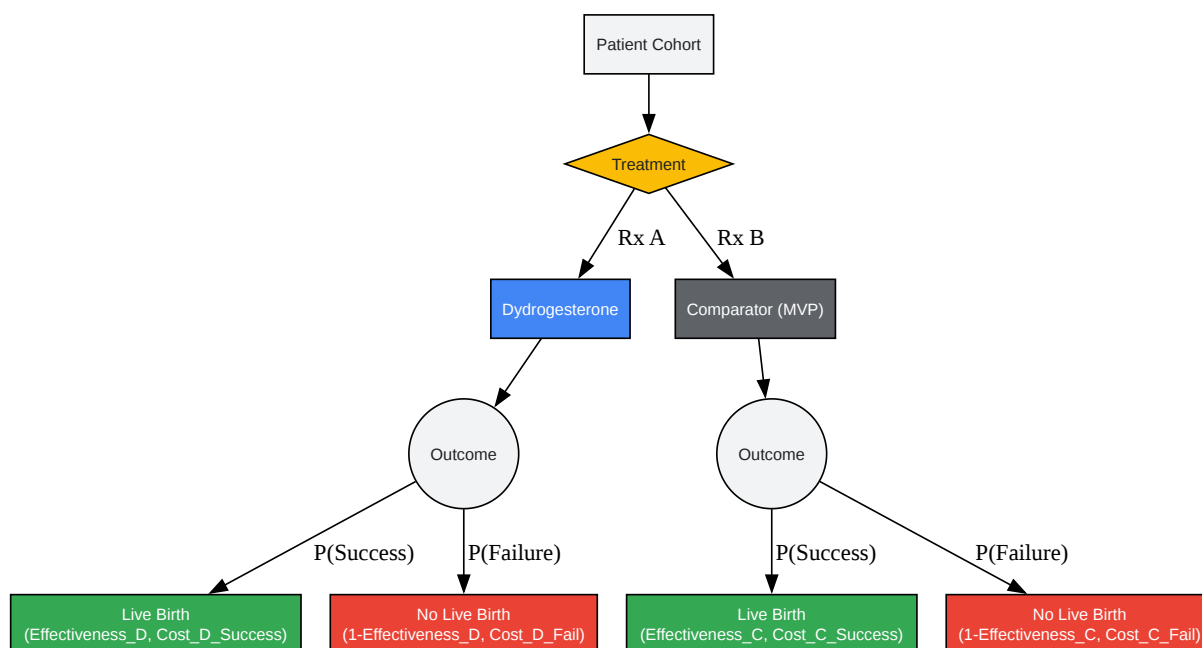


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Caption: Workflow for a randomized trial assessing dydrogesterone.

Decision-Analytic Model for Cost-Effectiveness

This decision tree illustrates the pathways and outcomes for a hypothetical patient cohort treated with either dydrogesterone or a comparator, forming the basis of a cost-effectiveness model.



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Caption: Decision tree for cost-effectiveness modeling.

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